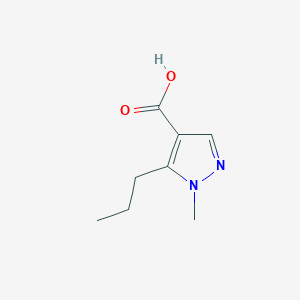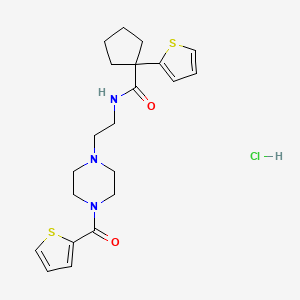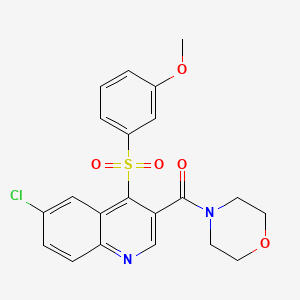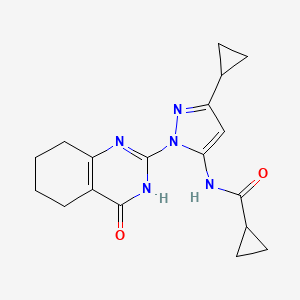
1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid is a member of the class of pyrazoles. It is a monocarboxylic acid and is functionally related to N-methylpyrazole . The compound has a molecular weight of 168.19 .
Molecular Structure Analysis
The molecular formula of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid is C8H12N2O2 . The InChI code for this compound is 1S/C8H12N2O2/c1-3-4-7-6 (8 (11)12)5-9-10 (7)2/h5H,3-4H2,1-2H3, (H,11,12) .Physical And Chemical Properties Analysis
1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- 1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid has been utilized in the synthesis of novel coordination complexes. For example, Radi et al. (2015) synthesized pyrazole-dicarboxylate acid derivatives, showing their potential in forming mononuclear chelate complexes with Cu(II)/Co(II)/Zn(II) ions (Radi et al., 2015).
- This compound has also been involved in the formation of different crystalline structures and has been characterized by various spectroscopic methods, as demonstrated by Viveka et al. (2016) in their research on pyrazole-4-carboxylic acid derivatives (Viveka et al., 2016).
Chemical Synthesis and Modification
- Heng (2004) focused on the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid, highlighting its potential in organic synthesis and chemical modifications (Heng, 2004).
- Khan et al. (2005) reported the exclusive bromination of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid and its conversion into various derivatives, showcasing its versatility in chemical reactions (Khan et al., 2005).
Molecular Interaction and Properties
- Studies on pyrazole derivatives, such as those by Yıldırım et al. (2005), have examined their molecular interactions and functionalization, providing insights into their chemical behavior (Yıldırım et al., 2005).
- Cheng et al. (2017) explored the structural diversity of d10 metal coordination polymers constructed from pyrazole-4-carboxylic acid derivatives, indicating their applications in material science and coordination chemistry (Cheng et al., 2017).
Crystallographic and Solid-State Studies
- Research by Infantes et al. (2013) on the structure and dynamic properties of pyrazole-4-carboxylic acids in the solid state contributes to understanding their crystalline and polymorphic behavior (Infantes et al., 2013).
- Kumarasinghe et al. (2009) examined the crystallography of pyrazol-3-yl derivatives, providing valuable data for understanding their structural aspects (Kumarasinghe et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
1-methyl-5-propylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-7-6(8(11)12)5-9-10(7)2/h5H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGBPLNWVCOUIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
706819-84-3 |
Source


|
| Record name | 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2414774.png)
![[2-(Methylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2414777.png)

![5-chloro-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B2414780.png)
![Tert-butyl N-[1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-yl]carbamate](/img/structure/B2414781.png)


![2-[2-Aminoethyl(benzyl)amino]acetic acid;hydrochloride](/img/structure/B2414784.png)

![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414789.png)



![Ethyl 5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2414794.png)